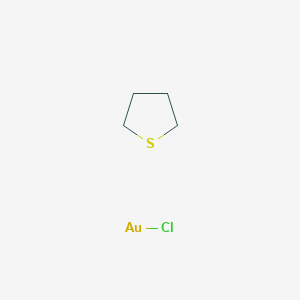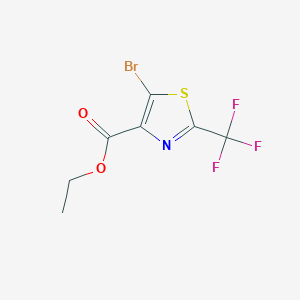
4-Chloro-2-fluoro-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 g/mol . It is a solid substance that appears as white or light yellow crystals . This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Mécanisme D'action
Target of Action
This compound is often used as a building block in organic synthesis, suggesting that its targets could vary depending on the final compound it is used to synthesize .
Mode of Action
As a nitrobenzaldehyde derivative, it may undergo various chemical reactions, such as reduction, acylation, and nucleophilic aromatic substitution . The presence of the nitro group can make the compound a good electrophile, allowing it to participate in reactions with various nucleophiles .
Biochemical Pathways
Nitrobenzaldehydes can potentially interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Its physical and chemical properties, such as its predicted density of 1576±006 g/cm3 and boiling point of 3036±420 °C, may influence its pharmacokinetic behavior .
Result of Action
As a building block in organic synthesis, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-5-nitrobenzaldehyde typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:
Chlorination: Introducing chlorine under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction.
Hydrolysis: The chlorinated product is then hydrolyzed under the action of a catalyst.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products:
Oxidation: 4-Chloro-2-fluoro-5-nitrobenzoic acid.
Reduction: 4-Chloro-2-fluoro-5-aminobenzaldehyde.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-5-nitrobenzaldehyde has diverse applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the fluorine atom.
4-Chloro-3-nitrobenzaldehyde: Similar structure but the nitro group is in a different position.
4-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
Uniqueness: 4-Chloro-2-fluoro-5-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCVQHHADWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)




![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)






